

Application Notes and Protocols: p-Toluenesulfonyl Semicarbazide in Synthetic Rubber Processing

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Compound of Interest

Compound Name: *Benzenesulfonic acid, 4-methyl-, 2-(aminocarbonyl)hydrazide*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of p-Toluenesulfonyl Semicarbazide (PTSS) as a high-temperature blowing agent in the processing of synthetic rubber, particularly Styrene-Butadiene Rubber (SBR). Detailed experimental protocols are included to guide researchers in their laboratory work.

Introduction

p-Toluenesulfonyl semicarbazide (PTSS), with the CAS number 10396-10-8, is a nitrogen-releasing blowing agent utilized in the processing of various polymers.[1] It is particularly well-suited for high-temperature applications, making it an ideal choice for synthetic rubbers such as Styrene-Butadiene Rubber (SBR), natural rubber, and others.[1] The non-toxic nature of PTSS, combined with its ability to produce fine and uniform foam structures, has led to its widespread use in industries where lightweight and insulating materials are required.[2]

Upon thermal decomposition at elevated temperatures, typically between 224-235°C, PTSS releases nitrogen gas, which creates a cellular structure within the rubber matrix.[3] This process enhances properties such as flexibility, elasticity, and insulation while reducing the overall weight of the material.

Key Applications in Synthetic Rubber Processing

The primary application of PTSS in synthetic rubber processing is as a chemical blowing agent to create foamed rubber products. This is particularly relevant for:

- **Lightweighting:** Reducing the density of rubber components is crucial in automotive and aerospace applications to improve fuel efficiency.
- **Insulation:** The cellular structure created by PTSS provides excellent thermal and acoustic insulation properties, beneficial for applications in construction and appliances.
- **Cushioning and Flexibility:** Foamed rubber exhibits enhanced cushioning and flexibility, making it suitable for shoe soles, seals, and gaskets.

Experimental Protocols

The following protocols provide a general framework for the incorporation and activation of p-Toluenesulfonyl semicarbazide in a Styrene-Butadiene Rubber (SBR) formulation.

Materials and Equipment

- Styrene-Butadiene Rubber (SBR)
- p-Toluenesulfonyl semicarbazide (PTSS)
- Two-roll mill[4]
- Internal mixer (e.g., Banbury mixer) (optional)[5]
- Vulcanizing press[6]
- Standard rubber compounding ingredients (e.g., carbon black, zinc oxide, stearic acid, sulfur, accelerators).
- Tensile testing machine[7]
- Hardness tester (Shore A)[7]
- Density measurement apparatus[7]

Rubber Compounding Protocol

This protocol is based on a modified SBR formulation and should be adapted based on specific research requirements.

Formulation Example:

Ingredient	Parts per hundred rubber (phr)
Styrene-Butadiene Rubber (SBR)	100
p-Toluenesulfonyl semicarbazide (PTSS)	3.5 - 5.0
Carbon Black (e.g., N330)	40 - 60
Zinc Oxide	3.0 - 5.0
Stearic Acid	1.0 - 2.0
Sulfur	1.5 - 2.5
Accelerator (e.g., CBS)	1.0 - 1.5

Mixing Procedure (Two-Roll Mill):[\[8\]](#)

- Mastication: Pass the raw SBR through the two-roll mill with a nip opening of approximately 2 mm and a roll temperature of $70 \pm 5^{\circ}\text{C}$ to soften the rubber.[\[9\]](#)
- Incorporation of Ingredients:
 - Widen the nip opening to about 2.5 mm.
 - Add the zinc oxide and stearic acid to the rolling bank of rubber. Perform two $\frac{3}{4}$ cuts from each side to ensure proper mixing.
 - Add the carbon black in portions, allowing each portion to be fully incorporated before adding the next. Continue making cuts and folding the rubber to ensure homogeneous dispersion.
 - Add the p-Toluenesulfonyl semicarbazide and mix until it is evenly distributed.

- Addition of Curatives:
 - Finally, add the sulfur and accelerator to the rubber compound. It is crucial to keep the mixing time and temperature low at this stage to prevent premature vulcanization (scorch).
- Sheetting Out: Once all ingredients are thoroughly mixed, sheet the compound off the mill at a thickness of approximately 2 mm.
- Maturation: Allow the compounded rubber to rest for at least 24 hours at room temperature before proceeding to vulcanization.

Vulcanization and Foaming Protocol

- Mold Preparation: Preheat the mold in the vulcanizing press to the desired temperature, which should be above the decomposition temperature of PTSS (e.g., 160-180°C).
- Charging the Mold: Place a precisely weighed amount of the compounded rubber into the preheated mold.
- Curing and Foaming: Close the press and apply pressure. The heat will initiate the vulcanization process (cross-linking of the rubber) and the decomposition of the PTSS, leading to the formation of the foam structure. The curing time will depend on the specific formulation and temperature and can be determined using a moving die rheometer (MDR).
- Demolding: Once the curing cycle is complete, carefully open the press and remove the foamed rubber product.

Characterization of Foamed Rubber Properties

Standard testing methods should be employed to evaluate the properties of the vulcanized and foamed rubber.

- Density: Determine the density of the foamed rubber according to ISO 2781.
- Hardness: Measure the hardness of the material using a Shore A durometer as per ISO 7619-1.[\[7\]](#)

- **Tensile Strength and Elongation at Break:** Conduct tensile tests on dumbbell-shaped specimens according to ISO 37 using a tensile testing machine.[7]
- **Compression Set:** Evaluate the ability of the foam to recover after prolonged compression, following the procedures outlined in ASTM D3574.

Data Presentation

The following tables illustrate the expected influence of p-Toluenesulfonyl semicarbazide on the properties of SBR. The data is hypothetical and should be replaced with experimental results.

Table 1: Cure Characteristics of SBR Compounds with and without PTSS

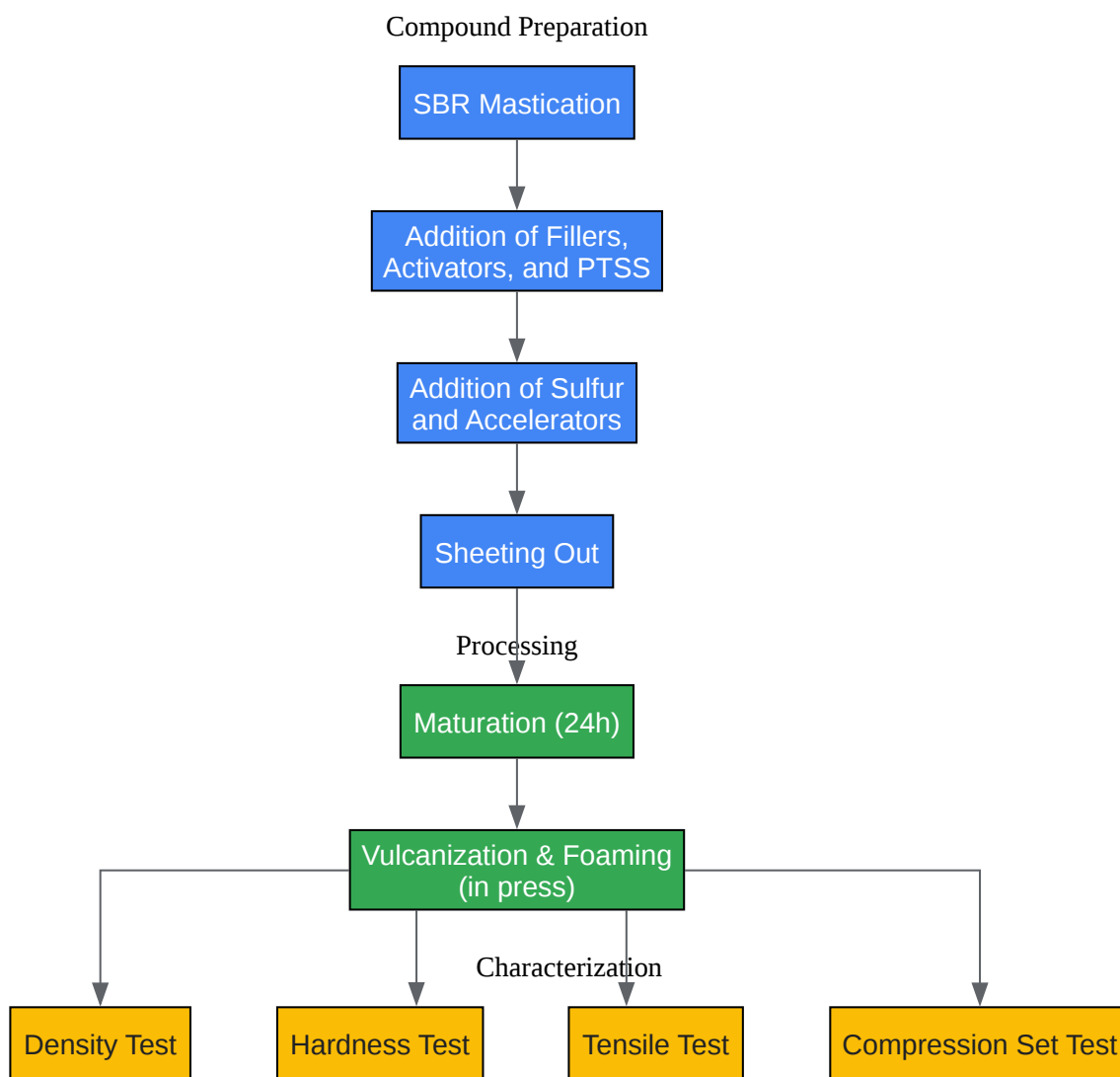
Parameter	SBR without PTSS (Control)	SBR with PTSS
Scorch Time (ts2, min)	3.5	3.2
Optimum Cure Time (t90, min)	12.0	11.5
Minimum Torque (ML, dNm)	1.5	1.4
Maximum Torque (MH, dNm)	15.0	13.5
Delta Torque (MH - ML, dNm)	13.5	12.1

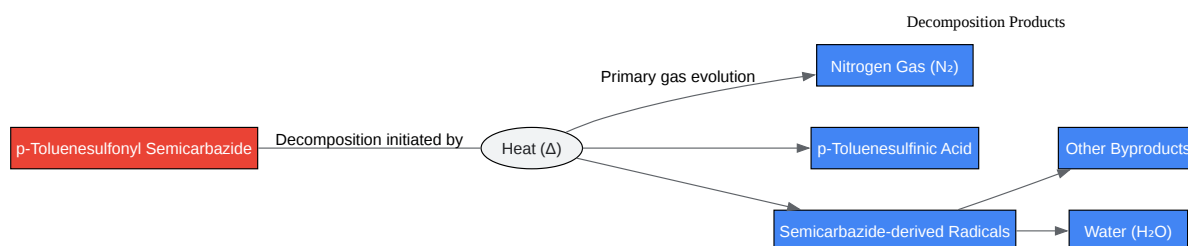
Table 2: Physical and Mechanical Properties of Vulcanized SBR with and without PTSS

Property	SBR without PTSS (Control)	SBR with PTSS (Foamed)
Density (g/cm ³)	1.15	0.85
Hardness (Shore A)	65	55
Tensile Strength (MPa)	18	12
Elongation at Break (%)	450	500
Compression Set (%)	15	25

Mandatory Visualizations

Experimental Workflow





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